Glucobrassicin

Catalog No.
S619586
CAS No.
4356-52-9
M.F
C16H20N2O9S2
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucobrassicin

CAS Number

4356-52-9

Product Name

Glucobrassicin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate

Molecular Formula

C16H20N2O9S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/t11-,13-,14+,15-,16+/m1/s1

InChI Key

DNDNWOWHUWNBCK-PIAXYHQTSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Synonyms

3-indolylmethylglucosinolate, glucobrassicin, indol-3-ylmethyl glucosinolate

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Potential Health Benefits of Glucobrassicin

One of the most actively researched aspects of glucobrassicin is its potential to contribute to human health. When consumed, glucobrassicin is broken down by the enzyme myrosinase, releasing various bioactive compounds, including indole-3-carbinol (I3C) and its derivative sulforaphane. These breakdown products have been studied for their potential:

  • Chemopreventive properties: Research suggests that glucobrassicin breakdown products, particularly sulforaphane, may possess anti-carcinogenic properties. Studies have shown their potential to modulate various cellular processes involved in cancer development, such as cell cycle arrest, apoptosis (programmed cell death), and detoxification []. However, further research is needed to fully understand these potential benefits and their application in humans.
  • Antioxidant activity: Glucobrassicin and its breakdown products have also been investigated for their potential antioxidant properties. These compounds may help scavenge free radicals in the body, potentially contributing to the prevention of chronic diseases associated with oxidative stress [].

Glucobrassicin in Plant Physiology

Beyond its potential health benefits, glucobrassicin plays a vital role in the plant's defense mechanisms. When a plant is damaged by insects or herbivores, the breakdown of glucobrassicin releases compounds with insecticidal and antibacterial properties, deterring further damage [].

Recent research also suggests that glucobrassicin may function as a source of auxin, a plant hormone crucial for growth and development. Studies have shown that under drought stress conditions, plants convert glucobrassicin into indole-3-acetonitrile (IAN), a precursor to the active auxin indole-3-acetic acid (IAA) []. This finding suggests a novel role for glucobrassicin in plant stress adaptation.

Glucobrassicin is a type of glucosinolate, a class of naturally occurring compounds found primarily in cruciferous vegetables such as broccoli, cabbage, and mustard. It is particularly notable for its indole structure, specifically as 3-indolylmethyl glucosinolate. This compound plays a significant role in plant defense mechanisms and has been associated with various health benefits in humans due to its bioactive degradation products, particularly indole-3-carbinol (I3C) and thiocyanate ions .

The biological activity of glucobrassicin is attributed to its breakdown product, I3MIT. I3MIT is believed to exert its effects through various mechanisms, including:

  • Phase II enzyme induction: I3MIT can induce the activity of enzymes involved in detoxification, potentially protecting cells from DNA damage [].
  • Histone deacetylase inhibition: I3MIT might inhibit the activity of enzymes that regulate gene expression, potentially impacting cell proliferation and survival.

The primary chemical reaction involving glucobrassicin is its hydrolysis by the enzyme myrosinase, which occurs when plant tissues are damaged. This enzymatic reaction leads to the formation of several products:

  • Indole-3-carbinol: A significant product with potential anticancer properties.
  • Thiocyanate ion: Known for its antimicrobial effects.
  • Glucose and sulfate: These are also released during the hydrolysis process .

The instability of the isothiocyanate derivative (indol-3-ylmethylisothiocyanate) derived from glucobrassicin means it is rarely detected in isolation; instead, the hydrolysis products dominate the chemical landscape following glucobrassicin breakdown .

Glucobrassicin exhibits several biological activities:

  • Anticancer Properties: Indole-3-carbinol, a breakdown product, has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer types.
  • Hormonal Regulation: The compound has been linked to estrogen metabolism, potentially influencing hormone-related cancers.
  • Insect Behavior: Glucobrassicin acts as an egg-laying stimulant for certain butterflies, indicating its ecological role in plant-insect interactions .

The biosynthesis of glucobrassicin begins with the amino acid tryptophan. The process involves several enzymatic steps:

  • Tryptophan is converted to indole-3-acetaldoxime through cytochrome P450 enzymes.
  • A subsequent monooxygenase reaction produces an intermediate compound.
  • A conjugation reaction with cysteine leads to the formation of an S-alkylthiohydroximate derivative.
  • Cleavage by a carbon-sulfur lyase produces a free thiol.
  • Finally, glucosylation occurs, attaching a glucose molecule to form glucobrassicin .

Studies have shown that glucobrassicin interacts with various biological systems:

  • Enzymatic Interactions: The hydrolysis of glucobrassicin by myrosinase illustrates its dynamic interaction with enzymes in plant tissues.
  • Human Metabolism: Research indicates that indole-3-carbinol can influence metabolic pathways related to estrogen metabolism, suggesting implications for hormonal health .
  • Ecological Interactions: The compound's role as an insect stimulant highlights its importance in ecological studies regarding plant defenses against herbivores .

Several compounds are structurally or functionally similar to glucobrassicin. Here are some notable examples:

Compound NameStructure TypeUnique Features
NeoglucobrassicinGlucosinolateA derivative often found alongside glucobrassicin; less studied.
4-HydroxyglucobrassicinGlucosinolateKnown for potential roles in plant defense against pathogens.
4-MethoxyglucobrassicinGlucosinolateRecently identified as a signaling molecule in plant defense.
1-MethoxyglucobrassicinGlucosinolateSimilar structure but different biological activities compared to glucobrassicin.
1-SulfoglucobrassicinGlucosinolateRarely found; unique due to its sulfur content affecting bioactivity.

Glucobrassicin stands out due to its specific degradation products and their associated health benefits, particularly the anticancer properties attributed to indole-3-carbinol. This uniqueness makes it a significant focus of research within both nutritional science and agricultural studies .

XLogP3

-0.1

UNII

EA6EH0IU89

Wikipedia

Indolylmethylglucosinolate
Glucobrassicin

Dates

Modify: 2024-04-14

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